molecular formula C16H15FN4O3 B2972016 N-[2-[2-(6-Fluoropyridine-2-carbonyl)hydrazinyl]-2-oxoethyl]-N-phenylacetamide CAS No. 2411301-99-8

N-[2-[2-(6-Fluoropyridine-2-carbonyl)hydrazinyl]-2-oxoethyl]-N-phenylacetamide

Cat. No. B2972016
CAS RN: 2411301-99-8
M. Wt: 330.319
InChI Key: XPJSXRWELYDRJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Fluoropyridine-2-carboxylic acid involves several steps, including the introduction of the fluorine substituent onto the pyridine ring. While various synthetic routes exist, one common approach is the carbonylation of 6-fluoropyridine followed by subsequent hydrazinolysis and acetylation. Detailed studies on the synthetic pathways are available in the literature .


Molecular Structure Analysis

The molecular structure of 6-Fluoropyridine-2-carboxylic acid reveals a planar pyridine ring with the fluorine atom positioned ortho to the carboxylic acid group. The hydrazine moiety and the phenylacetamide group are attached to the pyridine nitrogen atoms. The compound’s crystalline form exhibits a melting point range of 135°C to 142°C .


Chemical Reactions Analysis

6-Fluoropyridine-2-carboxylic acid can participate in various chemical reactions, including nucleophilic substitutions, acylations, and condensations. Researchers have investigated its reactivity with different nucleophiles and electrophiles, leading to the synthesis of novel derivatives. These reactions are essential for designing potential pharmaceutical agents .

Future Directions

: Thermo Scientific Chemicals: 6-Fluoropyridine-2-carboxylic acid : MilliporeSigma: 6-Fluoro-2-pyridinecarboxylic acid : TCI America™: 6-Fluoro-2-pyridinecarboxylic Acid

properties

IUPAC Name

N-[2-[2-(6-fluoropyridine-2-carbonyl)hydrazinyl]-2-oxoethyl]-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O3/c1-11(22)21(12-6-3-2-4-7-12)10-15(23)19-20-16(24)13-8-5-9-14(17)18-13/h2-9H,10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJSXRWELYDRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(=O)NNC(=O)C1=NC(=CC=C1)F)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[N'-(6-fluoropyridine-2-carbonyl)hydrazinecarbonyl]methyl}-N-phenylacetamide

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